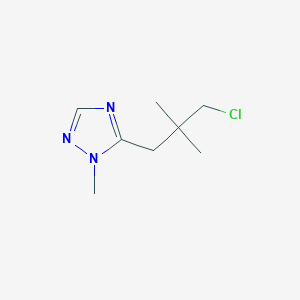
1-(3-Methylcyclohexyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It features a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 3-position, and an amine group at the 1-position of the cyclopropane ring. This compound is primarily used for research purposes.
Métodos De Preparación
The synthesis of 1-(3-Methylcyclohexyl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable cyclohexane derivative followed by amination. The reaction conditions typically include the use of a strong base and a suitable amine source. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity .
Análisis De Reacciones Químicas
1-(3-Methylcyclohexyl)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Methylcyclohexyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Mecanismo De Acción
The mechanism by which 1-(3-Methylcyclohexyl)cyclopropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
1-(3-Methylcyclohexyl)cyclopropan-1-amine can be compared with other similar compounds such as:
Cyclopropylamine: Lacks the cyclohexane ring and methyl group, making it less complex.
Cyclohexylamine: Contains a cyclohexane ring but lacks the cyclopropane ring, resulting in different chemical properties.
3-Methylcyclohexylamine: Similar structure but without the cyclopropane ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1-(3-methylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h8-9H,2-7,11H2,1H3 |
Clave InChI |
QOVDGJLAXAONQX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
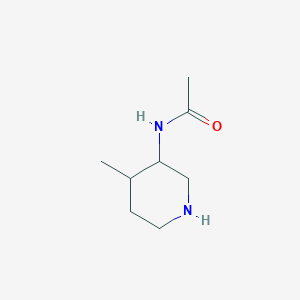
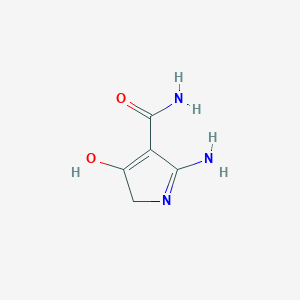
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
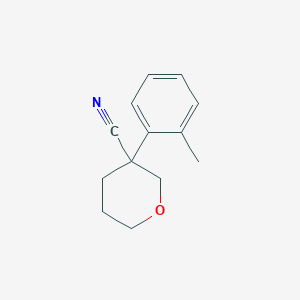
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
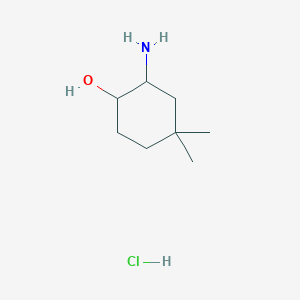
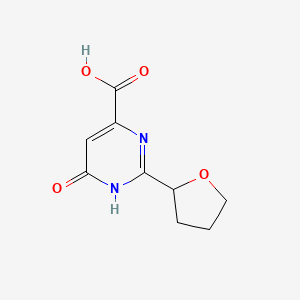
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
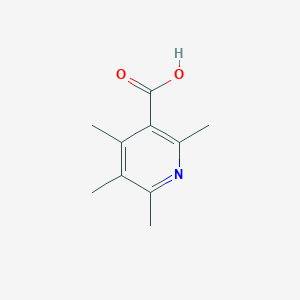
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
